N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c23-13-4-1-5-14(10-13)25-19(28)12-30-22-15(11-24)20(18-8-3-9-29-18)21-16(26-22)6-2-7-17(21)27/h1,3-5,8-10,20,26H,2,6-7,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPDBQTZVZAWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl)C#N)C4=CC=CO4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a compound of interest due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3-chlorophenyl group
- A sulfanyl linkage
- A furan moiety
- A cyano functional group
- A hexahydroquinoline core
This unique combination of functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL for different bacterial species. Notably, the compound exhibited:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 20 |
These results suggest that this compound may be a promising candidate for developing new antimicrobial therapies .
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed using human red blood cell (HRBC) membrane stabilization assays. The stabilization percentage ranged from 86.70% to 99.25%, indicating strong anti-inflammatory potential. This effect is attributed to its ability to inhibit the release of inflammatory mediators and stabilize cell membranes under stress conditions .
Cytotoxicity and Anticancer Potential
In vitro cytotoxicity assays revealed that the compound has selective cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 28 |
These findings suggest that this compound may possess anticancer properties worthy of further investigation .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit DNA gyrase and other key enzymes involved in bacterial replication.
- Radical Scavenging Activity : The furan and cyano groups may contribute to antioxidant activity by scavenging free radicals.
- Membrane Stabilization : The sulfanyl group may enhance membrane integrity against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures. For instance:
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 537.0 g/mol. Its structure features multiple functional groups that contribute to its biological activity. The presence of the chlorophenyl and furan moieties is particularly noteworthy for their roles in enhancing pharmacological properties.
Anticancer Activity
Recent studies have indicated that N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide exhibits significant anticancer properties.
Case Study: In Vitro Evaluation
A study reported that derivatives of similar compounds showed promising results against various human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The evaluated compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL in inhibiting cell proliferation, indicating their potential as effective anticancer agents .
Mechanism of Action
The anticancer activity is hypothesized to stem from the compound's ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
In addition to anticancer effects, this compound has been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response .
Research Findings
The anti-inflammatory efficacy was assessed using in silico methods that predicted the binding affinity of the compound to the 5-LOX enzyme. These findings warrant further experimental validation to explore its capability as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological profile. Variations in substituents on the quinoline and furan rings can significantly impact biological activity.
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl group | Enhances lipophilicity and cellular uptake |
| Furan ring | Contributes to anti-inflammatory activity |
| Cyano group | Potentially increases anticancer potency |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives from the evidence:
Structural and Functional Insights
Core Heterocycles: The hexahydroquinolinone core in the target compound distinguishes it from simpler acetamides (e.g., ) and pyridine/thienyl hybrids (). Pyrazolone () and pyridine () cores are more rigid, favoring specific intermolecular interactions like hydrogen bonding or π-stacking.
Substituent Effects: The 3-chlorophenyl group in the target compound is analogous to halogenated aryl moieties in and pesticidal compounds in . Halogens improve metabolic stability and membrane permeability . Sulfanyl bridges (target compound, ) enhance redox activity and metal coordination, relevant in catalytic or enzymatic contexts .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a hexahydroquinolinone intermediate with a sulfanyl-linked acetamide, akin to the diazonium salt coupling in . Recrystallization methods (e.g., ethanol in , toluene in ) are critical for purifying such complex acetamides .
Crystallographic and Spectroscopic Data :
Q & A
Basic: What are the recommended synthetic routes for N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the hexahydroquinolinone core. Key steps include:
- Cyclization of substituted cyclohexenones with cyanoacetamide derivatives under basic conditions (e.g., sodium hydride in DMF) to form the hexahydroquinoline scaffold .
- Sulfanyl-acetamide coupling using thioglycolic acid derivatives and coupling agents (e.g., EDCI/HOBt) to attach the chlorophenyl-acetamide moiety .
- Functionalization of the furan-2-yl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with palladium catalysts) .
Critical parameters: Optimize temperature (60–100°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to maximize yield (reported 40–65% for analogous compounds) .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Answer:
Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry of the hexahydroquinoline ring and furan substitution .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays). Use C18 columns with acetonitrile/water gradients .
- X-ray crystallography (if crystalline) to resolve ambiguous stereochemistry in the hexahydroquinoline core .
Basic: What solvents and solubility properties are critical for handling this compound?
Answer:
- Solubility: Moderately soluble in DMSO (≥10 mM) and DMF; poorly soluble in aqueous buffers (<0.1 mM at pH 7.4). Pre-dissolve in DMSO for in vitro studies .
- Stability: Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in anhydrous DMSO with desiccants to prevent hydrolysis of the sulfanyl group .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent variation: Synthesize analogs with modified substituents (e.g., replace furan-2-yl with thiophene or pyridine) to evaluate electronic effects on bioactivity .
- Core modifications: Introduce methyl groups to the hexahydroquinoline ring to study steric effects on target binding .
- Methodology: Use computational docking (AutoDock Vina) to predict binding affinities to targets (e.g., kinases or GPCRs) and validate with enzyme inhibition assays .
Advanced: What reaction mechanisms underlie key synthetic steps, such as the sulfanyl-acetamide coupling?
Answer:
- Mechanism: The coupling involves nucleophilic attack of the hexahydroquinoline thiolate anion on activated acetamide derivatives (e.g., bromo- or chloroacetamides). Base (e.g., NaH) deprotonates the thiol to enhance nucleophilicity .
- Kinetic analysis: Monitor reaction progress via TLC or in situ IR to identify intermediates. Pseudo-first-order kinetics are typical for such SN2-type reactions .
Advanced: How can researchers address low yields in the final coupling step?
Answer:
- Catalyst optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for furan functionalization; ligand additives (e.g., XPhos) may improve cross-coupling efficiency .
- Solvent effects: Test polar aprotic solvents (DMF vs. DMAc) to stabilize transition states.
- Statistical design: Apply Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
- Assay validation: Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target inhibition .
- Purity checks: Re-test compound batches with HPLC-MS to rule out degradation products .
- Cell-line specificity: Evaluate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
Advanced: What computational modeling approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular docking: Simulate binding to homology-modeled targets (e.g., using PyMOL or Schrödinger). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking with the chlorophenyl group .
- MD simulations: Run 100-ns trajectories (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced: What strategies improve regioselectivity in furan functionalization?
Answer:
- Directing groups: Introduce temporary substituents (e.g., boronate esters) to guide cross-coupling at the 5-position of furan .
- Protecting groups: Use SEM or TBS groups to block reactive sites during synthesis .
Advanced: How to evaluate the compound’s stability under long-term storage conditions?
Answer:
- Accelerated stability studies: Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Major degradation pathways include oxidation of the sulfanyl group and hydrolysis of the cyano substituent .
- LC-MS/MS identification: Characterize degradation products (e.g., sulfonic acid derivatives) to inform formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
